2,5-Dimethylphenyl 10-undecenoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) undec-10-enoate |
InChI |
InChI=1S/C19H28O2/c1-4-5-6-7-8-9-10-11-12-19(20)21-18-15-16(2)13-14-17(18)3/h4,13-15H,1,5-12H2,2-3H3 |
InChI Key |
SBDSJOGZFJEOPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)CCCCCCCCC=C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2,5-Dimethylphenyl 10-undecenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the novel ester, 2,5-Dimethylphenyl 10-undecenoate. This compound holds potential for applications in drug development and materials science, leveraging the functionalities of both the aromatic phenol and the unsaturated fatty acid moieties. This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and expected analytical characterization data. The information is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules.
Introduction
The esterification of phenols with fatty acids yields compounds with diverse chemical properties and potential biological activities. 2,5-Dimethylphenol is a readily available aromatic building block, and 10-undecenoic acid, derived from castor oil, provides a terminal alkene functionality that is amenable to further chemical modification. The combination of these two precursors into this compound results in a molecule with both lipophilic and aromatic characteristics, suggesting potential for investigation in areas such as prodrug design, polymer chemistry, and as a fragrance component. This guide outlines a feasible synthetic pathway and a comprehensive characterization strategy for this compound.
Synthesis Pathway
The synthesis of this compound can be achieved through the direct esterification of 2,5-dimethylphenol with 10-undecenoic acid. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid and the alcohol (in this case, a phenol) in the presence of a strong acid catalyst.
Caption: Fischer-Speier esterification of 2,5-Dimethylphenol and 10-Undecenoic Acid.
Experimental Protocols
Synthesis of this compound
Materials:
-
2,5-Dimethylphenol
-
10-Undecenoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,5-dimethylphenol (1.0 eq), 10-undecenoic acid (1.1 eq), and toluene (sufficient to suspend the reactants).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Caption: Workflow for the synthesis and purification of the target ester.
Characterization Methods
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be employed to identify the characteristic functional groups, particularly the ester carbonyl and the alkene C=C double bond.
-
Melting Point: The melting point will be determined to assess the purity of the compound.
Predicted Characterization Data
The following tables summarize the expected physical and spectroscopic data for this compound based on the known properties of its constituent parts.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₉H₂₈O₂ |
| Molecular Weight | 288.43 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Hexane) |
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~4.9-5.1 | m | 2H | -CH=CH ₂ |
| ~2.5 | t | 2H | -C(=O)-CH ₂- |
| ~2.3 | s | 3H | Ar-CH ₃ |
| ~2.2 | s | 3H | Ar-CH ₃ |
| ~2.0 | q | 2H | =CH-CH ₂- |
| ~1.2-1.8 | m | 10H | -(CH₂)₅- |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester) |
| ~148 | Ar-C-O |
| ~139 | -C H=CH₂ |
| ~136, 130, 128, 125 | Aromatic Carbons |
| ~114 | -CH=C H₂ |
| ~34 | -C(=O)-C H₂- |
| ~33 | =CH-C H₂- |
| ~29 (multiple peaks) | -(CH₂)₅- |
| ~21, 16 | Ar-CH₃ |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3075 | =C-H stretch (alkene) |
| ~2925, 2855 | C-H stretch (alkane) |
| ~1760 | C=O stretch (ester) |
| ~1640 | C=C stretch (alkene) |
| ~1500, 1460 | C=C stretch (aromatic) |
| ~1200, 1150 | C-O stretch (ester) |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Fischer-Speier esterification offers a straightforward and efficient route to this novel compound. The comprehensive characterization data presented will be crucial for confirming the identity and purity of the synthesized product. This foundational work is anticipated to facilitate further research into the applications of this molecule in various scientific and industrial fields. Researchers are encouraged to use this guide as a starting point for their investigations and to adapt the methodologies as needed for their specific research goals.
An In-depth Technical Guide to the Predicted Thermal Stability and Decomposition of 2,5-Dimethylphenyl 10-undecenoate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,5-Dimethylphenyl 10-undecenoate is not currently available in the public domain. This guide provides a predictive analysis based on the known thermal properties of structurally similar compounds, including aromatic esters and esters of long-chain unsaturated fatty acids. The information herein is intended to serve as a scientific estimation and guide for experimental design.
Introduction
This compound is an aromatic ester of 10-undecenoic acid. Its structure combines a substituted phenolic group with a long-chain unsaturated carboxylic acid. This unique combination suggests potential applications in pharmaceuticals, polymers, and specialty chemicals where thermal stability is a critical parameter for processing, storage, and end-use performance. Understanding the thermal behavior of this molecule is essential for defining its operational limits and predicting potential degradation pathways and products.
This technical guide summarizes the expected thermal properties of this compound based on analogous compounds. It also outlines the standard experimental protocols for determining these properties.
Predicted Thermal Stability and Decomposition
The thermal stability of an ester is influenced by the nature of both the acyl and the alkoxy/aryloxy groups. For this compound, the decomposition is likely to be a multi-stage process involving the cleavage of the ester linkage and reactions involving the unsaturated tail and the aromatic ring.
Key Factors Influencing Thermal Stability:
-
Ester Linkage: The ester bond is typically the most thermally labile part of the molecule. Cleavage can occur through various mechanisms, including beta-elimination, hydrolysis (if water is present), or radical pathways at higher temperatures.
-
Aromatic Ring: The presence of the aromatic ring is expected to confer a degree of thermal stability compared to simple alkyl esters.[1][2]
-
Unsaturated Alkyl Chain: The terminal double bond in the 10-undecenoate chain can be a site for oxidation and polymerization reactions, especially in the presence of oxygen, which can lower the overall thermal stability.
Data from Structurally Similar Compounds
To predict the thermal behavior of this compound, data from related compounds are summarized below.
Thermal Properties of Aromatic Esters
Aromatic esters generally exhibit higher thermal stability than their aliphatic counterparts due to the resonance stabilization of the aromatic ring. Thermogravimetric analysis (TGA) is a common technique to assess this stability.
| Compound Name | Onset Degradation Temp. (°C) | Peak Degradation Temp. (°C) | Analysis Condition |
| Aromatic Poly(ester–imide) | ~350 (initial cleavage) | 520 - 550 | TGA, Pyrolysis-GC/MS |
| Various Aromatic Esters (as Phase Change Materials) | 280 - 365 | - | TGA |
Table 1: Summary of thermal decomposition data for representative aromatic esters. The data indicates that the initial cleavage of ester linkages in aromatic systems can begin at temperatures around 350°C, with major decomposition occurring at higher temperatures.[3]
Thermal Decomposition of Undecenoic Acid Esters
The pyrolysis of esters of undecenoic acid, often derived from castor oil, is well-documented. This process typically involves high temperatures and can lead to the formation of smaller volatile molecules.
| Compound Name | Pyrolysis Temperature (°C) | Key Products |
| Methyl Ricinoleate (precursor to Methyl Undecenoate) | 500 - 600 | Methyl 10-undecenoate, Heptanal |
| Methyl Ricinoleate | 550 | Methyl 10-undecenoate, Heptanal |
Table 2: Pyrolysis data for precursors to undecenoic acid esters. These studies show that the undecenoate moiety is susceptible to cleavage at high temperatures.[4][5][6][7]
Experimental Protocols
To definitively determine the thermal stability and decomposition of this compound, the following experimental methods are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound decomposes and the kinetics of this decomposition.
Methodology:
-
A small sample (5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots percentage weight loss versus temperature, from which the onset of decomposition and peak decomposition temperatures can be determined.
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with decomposition.
Methodology:
-
A small, encapsulated sample of the compound is heated or cooled at a controlled rate alongside an empty reference pan.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram can reveal endothermic events (like melting or decomposition) and exothermic events (like crystallization or oxidative decomposition).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products of thermal decomposition.
Methodology:
-
A small amount of the sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (pyrolysis).
-
The resulting volatile fragments are immediately introduced into a gas chromatograph (GC) for separation.
-
The separated components are then analyzed by a mass spectrometer (MS) to determine their molecular structure.
Visualizations
General Experimental Workflow for Thermal Analysis
Caption: Workflow for comprehensive thermal analysis.
Predicted General Decomposition Pathway
Caption: A simplified, predicted decomposition pathway.
Conclusion
While direct experimental data for this compound is lacking, a predictive analysis based on structurally related aromatic esters and long-chain unsaturated fatty acid esters provides a valuable starting point for understanding its thermal behavior. It is anticipated that the primary decomposition pathway will involve the cleavage of the ester linkage, with the onset of degradation likely occurring in the range of 280-350°C in an inert atmosphere. The presence of the terminal double bond may lead to oxidative degradation at lower temperatures if oxygen is present. For definitive characterization, a comprehensive thermal analysis using TGA, DSC, and Py-GC-MS is strongly recommended. This will enable the precise determination of its thermal stability limits and decomposition products, which is critical for its potential applications in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 7. [PDF] Pyrolysis of castor oil methylesters to 10-undecenoic acid and heptaldehyde | Semantic Scholar [semanticscholar.org]
Solubility profile of 2,5-Dimethylphenyl 10-undecenoate in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another.[1] 2,5-Dimethylphenyl 10-undecenoate is a relatively large, nonpolar molecule. Its structure consists of a long aliphatic chain (from 10-undecenoic acid) and an aromatic ring with two methyl substituents (from 2,5-dimethylphenol). The ester linkage provides a site for some polar interactions, but the overall character of the molecule is hydrophobic or lipophilic.
Based on these structural features, the following solubility profile in common organic solvents is predicted.
| Solvent | Polarity Index | Predicted Solubility | Justification |
| Hexane | 0.1 | High | A nonpolar, aliphatic hydrocarbon solvent that will readily dissolve the long, nonpolar undecenoate chain and the dimethylphenyl group through van der Waals interactions. |
| Toluene | 2.4 | High | A nonpolar, aromatic solvent that is highly compatible with the aromatic 2,5-dimethylphenyl portion of the molecule. |
| Diethyl Ether | 2.8 | High | A slightly polar solvent that is an excellent solvent for many organic compounds. It can interact with the ester group while effectively solvating the large nonpolar regions. |
| Chloroform | 4.1 | High | A solvent of intermediate polarity that is generally effective at dissolving large organic molecules, including esters. |
| Acetone | 5.1 | Moderate | A polar aprotic solvent. The carbonyl group can interact with the ester, but the overall polarity may be slightly too high for optimal solvation of the long hydrocarbon chain. |
| Ethyl Acetate | 4.4 | Moderate to High | An ester itself, this solvent has a polarity that is well-suited for dissolving other esters. It should effectively solvate the entire molecule. |
| Ethanol | 4.3 | Low to Moderate | A polar protic solvent. While some solubility is expected due to interactions with the ester group, the extensive nonpolar structure will limit its solubility in this hydrogen-bonding solvent. |
| Methanol | 5.1 | Low | A more polar alcohol than ethanol. The significant nonpolar character of the solute will likely result in poor solubility. |
| Water | 10.2 | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for large, nonpolar organic molecules like this one. Similar long-chain esters are known to be insoluble in water.[1] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3]
Principle
An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow it to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is separated from the solution, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[2][4]
Materials and Equipment
-
Solute: this compound (crystalline solid)
-
Solvents: High-purity grade of all selected organic solvents
-
Apparatus:
-
Analytical balance
-
Glass vials or flasks with screw caps or glass stoppers
-
Orbital shaker with temperature control (incubator shaker)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV)
-
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.[2]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm). Allow the mixtures to equilibrate for an extended period (typically 24 to 48 hours) to ensure saturation is reached.[3][5]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.[2] To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask method for determining solubility.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
References
Purity Assessment of Synthesized 2,5-Dimethylphenyl 10-undecenoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and rigorous purity assessment of 2,5-Dimethylphenyl 10-undecenoate. The methodologies detailed herein are designed to ensure the production of a highly pure compound suitable for research and development applications. This document outlines the complete workflow, from the initial esterification reaction to the final purity verification using a suite of analytical techniques.
Synthesis and Purification Workflow
The synthesis of this compound is achieved through a direct esterification of 10-undecenoic acid and 2,5-dimethylphenol. The subsequent purification and analysis follow a structured workflow to isolate and verify the purity of the final product.
Experimental Protocols
Synthesis of this compound
This protocol is based on a standard acid-catalyzed esterification, a common method for producing esters from a carboxylic acid and an alcohol (in this case, a phenol).[1][2]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10-undecenoic acid (1.0 eq), 2,5-dimethylphenol (1.2 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by a brine wash.[3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude product is purified using column chromatography to separate the desired ester from unreacted starting materials and byproducts.[5]
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment Methodologies
A combination of analytical techniques is employed to ensure the high purity of the synthesized ester.
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show characteristic signals for the vinyl protons of the undecenoate chain, the aromatic protons of the dimethylphenyl group, and the aliphatic chain protons.[6][7][8]
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the presence of all carbon atoms in the molecule, including the ester carbonyl carbon.[5]
GC-MS is utilized to assess the volatility and fragmentation pattern of the compound, confirming its molecular weight and identifying any volatile impurities.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like hexane or ethyl acetate.
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to separate the ester from potential impurities.[9][10]
-
MS Detection: The eluting compounds are introduced into a mass spectrometer. The resulting mass spectrum should show the molecular ion peak corresponding to this compound and a characteristic fragmentation pattern for undecenoate esters.[11]
HPLC is employed for the quantitative assessment of purity.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions: Use a reverse-phase C18 column with a mobile phase gradient, for instance, of acetonitrile and water.[12][13][14][15] Detection is typically performed using a UV detector at a wavelength where the aromatic ring of the ester absorbs.[15]
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Data Presentation
The quantitative data obtained from the analytical techniques should be summarized for clear interpretation and comparison.
Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | d | 1H | Aromatic CH |
| ~6.95 | d | 1H | Aromatic CH |
| ~6.90 | s | 1H | Aromatic CH |
| 5.88 - 5.75 | m | 1H | -CH=CH₂ |
| 5.05 - 4.90 | m | 2H | -CH=CH₂ |
| 2.55 | t | 2H | -O-C(=O)-CH₂- |
| 2.28 | s | 3H | Ar-CH₃ |
| 2.25 | s | 3H | Ar-CH₃ |
| 2.10 - 2.00 | m | 2H | -CH₂-CH=CH₂ |
| 1.80 - 1.70 | m | 2H | -O-C(=O)-CH₂-CH₂- |
| 1.45 - 1.25 | m | 10H | -(CH₂)₅- |
Note: The exact chemical shifts may vary slightly.[7][8]
Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | C=O (Ester) |
| ~148.0 | Ar-C-O |
| ~139.0 | -CH=CH₂ |
| ~136.5 | Ar-C |
| ~130.0 | Ar-CH |
| ~128.5 | Ar-C |
| ~126.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~114.0 | -CH=CH₂ |
| ~34.5 | -O-C(=O)-CH₂- |
| ~33.8 | -CH₂-CH=CH₂ |
| ~29.0 - 29.5 | (CH₂)n |
| ~25.0 | -O-C(=O)-CH₂-CH₂- |
| ~21.0 | Ar-CH₃ |
| ~16.0 | Ar-CH₃ |
Note: These are predicted values based on similar structures.
Table 3: Chromatographic Purity Assessment Summary
| Technique | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Purity (%) |
| GC-MS | DB-5 or equivalent | Helium | To be determined | >99% |
| HPLC | C18, 5 µm | Acetonitrile/Water Gradient | To be determined | >99% |
Logical Relationships in Purity Analysis
The different analytical techniques provide complementary information to build a comprehensive picture of the compound's purity and identity.
This guide provides a robust framework for the synthesis and purity verification of this compound. Adherence to these detailed protocols and analytical methodologies will ensure a high-quality product suitable for demanding research applications.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. tsfx.edu.au [tsfx.edu.au]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 10. scielo.br [scielo.br]
- 11. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. mdpi.com [mdpi.com]
Navigating the Bioactivity of Phenolic Undecenoates: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the biological activity of 2,5-Dimethylphenyl 10-undecenoate. This guide, therefore, focuses on a closely related and scientifically documented class of compounds: methyl 10-undecenoate-based lipoconjugates of phenolic acids . This information is intended to provide a relevant framework for researchers, scientists, and drug development professionals interested in the potential biological activities of this compound class. The methodologies and data presented are drawn from studies on these related lipoconjugates and serve as a proxy for understanding the potential screening process and biological effects.
This technical whitepaper provides an in-depth overview of the biological activity screening of these related phenolic acid lipoconjugates, with a focus on their antioxidant and cytotoxic properties. It includes detailed experimental protocols, quantitative data summaries, and visualizations of experimental workflows and potential mechanisms of action to facilitate further research and development in this area.
Quantitative Data Summary
The biological activities of methyl 10-undecenoate-based lipoconjugates of various phenolic acids have been evaluated, primarily for their antioxidant and cytotoxic effects. The data presented below is a summary from published studies and is intended to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC₅₀ values in µM) of Methyl 10-Undecenoate-Phenolic Acid Lipoconjugates
| Compound | MDA-MB-231 (Breast Cancer) | SKOV3 (Ovarian Cancer) | MCF7 (Breast Cancer) | DU 145 (Prostate Cancer) | HepG2 (Liver Cancer) |
| Lipoconjugate of Caffeic Acid | 10.55 | 13.0 | 12.0 | - | - |
| Lipoconjugate of Ferulic Acid | - | - | - | - | - |
| Lipoconjugate of Sinapic Acid | - | - | - | - | - |
| Lipoconjugate of Coumaric Acid | - | - | - | - | - |
| Doxorubicin (Control) | 0.7 - 0.8 | 0.7 - 0.8 | 0.7 - 0.8 | 0.7 - 0.8 | 0.7 - 0.8 |
Note: Dashes (-) indicate that specific data was not available in the reviewed literature. IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability.
Table 2: Antioxidant Activity of Methyl 10-Undecenoate-Phenolic Acid Lipoconjugates
| Compound | DPPH Radical Scavenging Activity (%) |
| Lipoconjugate of Caffeic Acid | - |
| Lipoconjugate of Ferulic Acid | - |
| Lipoconjugate of Sinapic Acid | - |
| Lipoconjugate of Coumaric Acid | 30% (moderate activity) |
| α-Tocopherol (Standard) | - |
| TBHQ (Standard) | - |
Note: Dashes (-) indicate that specific quantitative data was not available in the reviewed literature. The DPPH assay measures the ability of a compound to act as a free radical scavenger.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of methyl 10-undecenoate-based lipoconjugates of phenolic acids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color changes from violet to pale yellow. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A 0.0039 g of DPPH is dissolved in 50 mL of ethanol. The solution is kept in the dark until use.[1]
-
Assay Procedure:
-
In a 96-well microplate, add different concentrations of the test compound (e.g., ranging from 1.075 to 200 µg/mL).[1]
-
Add the DPPH solution to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark.[1]
-
Measure the absorbance of the wells at 515 nm using a microplate spectrophotometer.[1]
-
Ascorbic acid or α-tocopherol is typically used as a positive control.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability.
Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MDA-MB-231, SKOV3, MCF7, DU 145, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
-
Assay Procedure:
-
Seed the cells in 96-well culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 1 to 50 µM) in triplicate and incubate for 24 hours.[2]
-
After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.[2]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
-
Calculation of Cell Viability and IC₅₀:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflows and a potential mechanism of action.
The undecenoic acid component of these molecules is known for its antifungal properties.[3][4][5] One proposed mechanism of action is the disruption of the fungal cell membrane integrity.[4] It may also interfere with critical processes for fungal virulence, such as the inhibition of ergosterol synthesis, hyphal growth, and biofilm formation.[3][4]
References
- 1. Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 5. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Gas Chromatography Analysis of 2,5-Dimethylphenyl 10-undecenoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Dimethylphenyl 10-undecenoate is an aromatic ester with an unsaturated aliphatic chain. Its analysis by gas chromatography (GC) is crucial for quality control, purity assessment, and reaction monitoring in various research and development settings. This document provides a comprehensive guide to the analytical workflow, from sample preparation to data interpretation, employing GC with either Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Analytical Principle
Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For this compound, its volatility allows for direct analysis without derivatization. The choice of detector, either FID for robust quantification or MS for definitive identification, depends on the analytical objective.
Experimental Protocols
A generalized protocol for the GC analysis of this compound is outlined below. This protocol may require optimization based on the specific instrumentation and sample matrix.
2.1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis.[1][2] The goal is to obtain a clean, representative sample dissolved in a suitable volatile solvent.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[3]
-
Solvent Selection: Use high-purity, volatile organic solvents such as hexane, ethyl acetate, or dichloromethane.[3][4] Avoid non-volatile solvents, strong acids, and strong bases.[3][4]
-
Dissolution & Dilution:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the chosen solvent to a concentration of approximately 10-100 µg/mL.[4]
-
If necessary, perform serial dilutions to bring the analyte concentration within the linear range of the detector.
-
-
Cleanup:
2.2. Gas Chromatography (GC) Method Parameters
The following table outlines typical GC parameters for the analysis of aromatic esters.
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended.[4] Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness. |
| Injector | Split/Splitless injector |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Final hold: 5 min. This program should be optimized to ensure good separation from any impurities.[7][8] |
| Detector | FID: Temperature: 300 °C, H2 flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N2 or He): 25 mL/min. MS: Transfer line: 280 °C, Ion source: 230 °C, Scan range: m/z 40-450. |
2.3. Data Acquisition and Processing
-
Data Acquisition: Collect the chromatogram for the duration of the run. For GC-MS, acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.[9]
-
Peak Integration: Integrate the peak corresponding to this compound.
-
Quantification: For quantitative analysis, an internal standard method is recommended for best accuracy and precision.[10] Create a calibration curve by analyzing a series of standards of known concentrations.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Retention Time and Peak Area of this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.23 | 150,450 | 10 |
| Standard 2 | 15.24 | 305,120 | 20 |
| Standard 3 | 15.23 | 748,930 | 50 |
| Sample A | 15.24 | 452,670 | To be determined |
| Sample B | 15.23 | 461,330 | To be determined |
Table 2: Purity Assessment of this compound Samples
| Sample ID | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) |
| Sample A | 99.5 | 0.3 | 0.2 |
| Sample B | 98.9 | 0.8 | 0.3 |
Visualizations
Experimental Workflow for GC Analysis
Caption: A flowchart illustrating the major steps in the gas chromatography analysis of this compound.
Logical Relationship for Analyte Quantification
References
- 1. agilent.com [agilent.com]
- 2. iltusa.com [iltusa.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicke-listy.cz [chemicke-listy.cz]
Application Notes and Protocols for 2,5-Dimethylphenyl 10-undecenoate as a Novel Plasticizer for Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,5-Dimethylphenyl 10-undecenoate as a novel, bio-based plasticizer for various polymers, with a particular focus on Polyvinyl Chloride (PVC). The protocols outlined below are based on established standards for evaluating plasticizer performance and are intended to guide researchers in assessing the efficacy and properties of this compound.
Introduction
Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials. Traditional phthalate-based plasticizers have raised environmental and health concerns, leading to a growing demand for safer, high-performance alternatives. This compound, an ester derived from 10-undecenoic acid (a derivative of castor oil) and 2,5-dimethylphenol, presents a promising candidate due to its potential for good compatibility with polar polymers, high thermal stability, and reduced migration. Its long aliphatic chain is expected to impart excellent flexibility, while the aromatic moiety can enhance compatibility with PVC.
Synthesis of this compound
A plausible synthetic route for this compound involves the direct esterification of 10-undecenoic acid with 2,5-dimethylphenol. A common laboratory-scale protocol is the Fischer-Speier esterification.
Protocol 2.1: Synthesis via Fischer-Speier Esterification
-
Reactants: Combine 10-undecenoic acid (1 equivalent), 2,5-dimethylphenol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a round-bottom flask.
-
Solvent: Use a solvent that forms an azeotrope with water, such as toluene, to facilitate the removal of water and drive the reaction to completion.
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.
-
Work-up: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Performance Evaluation in Polymers
The following protocols describe the preparation of plasticized polymer samples and the subsequent testing of their mechanical and thermal properties, as well as the plasticizer's permanence. Polyvinyl Chloride (PVC) is used as the model polymer.
Protocol 3.1: Preparation of Plasticized PVC Films
-
Formulation: Prepare a standard PVC formulation. A typical formulation consists of PVC resin, a thermal stabilizer, and the plasticizer. The plasticizer concentration is typically varied (e.g., 30, 40, 50 parts per hundred parts of resin - phr).
-
Mixing: Blend the components in a two-roll mill at a temperature suitable for PVC processing (e.g., 160-170°C) until a homogeneous mixture is obtained.
-
Molding: Press the milled sheet into films of a specified thickness using a hydraulic press at a controlled temperature and pressure.
-
Conditioning: Condition the prepared films at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Data Presentation: Hypothetical Performance Data
The following tables present hypothetical data for PVC plasticized with this compound compared to a standard commercial plasticizer, Di(2-ethylhexyl) phthalate (DEHP).
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer (40 phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| Unplasticized PVC | 50.0 | 5 | - |
| DEHP | 20.5 | 350 | 12.0 |
| This compound | 22.1 | 380 | 11.5 |
Table 2: Thermal Properties of Plasticized PVC
| Plasticizer (40 phr) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| Unplasticized PVC | 85 | 280 |
| DEHP | -5 | 295 |
| This compound | -3 | 310 |
Table 3: Plasticizer Leaching in Hexane
| Plasticizer (40 phr) | Weight Loss after 24h (%) |
| DEHP | 8.5 |
| This compound | 5.2 |
Experimental Protocols for Performance Evaluation
Protocol 5.1: Mechanical Properties Testing
-
Standard: ASTM D882 or ISO 527-3 for thin plastic sheeting.
-
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned PVC films.
-
Measure the tensile strength, elongation at break, and modulus of elasticity using a universal testing machine at a specified crosshead speed.
-
Protocol 5.2: Thermal Analysis
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Standard: ASTM D3418 or ISO 11357-2.
-
Procedure:
-
Seal a small sample of the plasticized PVC film in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is determined from the midpoint of the transition in the heat flow curve.
-
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Standard: ASTM E1131 or ISO 11358.
-
Procedure:
-
Place a small sample of the plasticized PVC film in a TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a measure of thermal stability.
-
-
Protocol 5.3: Plasticizer Leaching Test
-
Standard: Based on ASTM D1239.
-
Procedure:
-
Weigh a pre-cut piece of the plasticized PVC film.
-
Immerse the film in a solvent known to extract the plasticizer (e.g., n-hexane) at a specified temperature for a set duration (e.g., 24 hours).
-
Remove the film, gently wipe off excess solvent, and dry it in a vacuum oven until a constant weight is achieved.
-
Calculate the percentage of weight loss, which corresponds to the amount of leached plasticizer.
-
Expected Outcomes and Significance
Based on its chemical structure, this compound is anticipated to exhibit:
-
Good Plasticizing Efficiency: The long, flexible undecenoate chain should effectively separate PVC polymer chains, leading to a significant reduction in Tg and an increase in elongation at break.
-
Enhanced Thermal Stability: The aromatic ring and higher molecular weight compared to some common phthalates may contribute to a higher decomposition temperature, improving the processing window and service life of the plasticized material.
-
Reduced Migration: The larger molecular size is expected to hinder its mobility within the polymer matrix, resulting in lower leaching rates and improved permanence. This is particularly important for applications in medical devices and food contact materials.
The successful validation of these properties would position this compound as a viable, potentially bio-based alternative to conventional plasticizers, offering a favorable combination of performance and safety. Further studies should focus on its biocompatibility and biodegradability to fully assess its environmental and health impact.
Application Notes and Protocols for 2,5-Dimethylphenyl 10-undecenoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-Dimethylphenyl 10-undecenoate as a monomer in the synthesis of functionalized polyolefins. The protocols detailed below are based on established methodologies and are intended to guide researchers in the successful implementation of these synthetic procedures.
Introduction
This compound is a functionalized α-olefin that serves as a valuable monomer in Ziegler-Natta polymerization. The primary application of this compound is in the synthesis of well-defined, high-molecular-weight polyolefins bearing reactive ester side chains. The 2,5-dimethylphenyl ester group is particularly advantageous as it is stable under polymerization conditions and can be readily hydrolyzed post-polymerization to yield poly(10-undecenoic acid). This carboxylic acid-functionalized polymer is a versatile platform for further chemical modifications, making it a material of significant interest for applications in drug delivery, biomaterials, and specialty chemicals.
Core Application: Monomer for Functional Polyolefin Synthesis
The principal application of this compound is its use as a monomer in coordination polymerization to produce poly(this compound). This polymer can then be subjected to hydrolysis to afford poly(10-undecenoic acid), a polymer with reactive carboxylic acid groups along its backbone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of 10-undecenoic acid with 2,5-dimethylphenol to synthesize the monomer, this compound.[1]
Materials:
-
10-Undecenoic acid
-
2,5-Dimethylphenol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10-undecenoic acid and 2,5-dimethylphenol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise to the stirred solution over a period of 30 minutes.
-
Following the addition of TFAA, add anhydrous pyridine dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Quantitative Data:
| Product | Form | Yield |
|---|
| this compound | Colorless Oil | High |
Protocol 2: Polymerization of this compound
This protocol details the Ziegler-Natta polymerization of this compound to yield poly(this compound).[1]
Materials:
-
This compound (monomer)
-
Titanium trichloride, aluminum activated (Ziegler-Natta catalyst)
-
Diethylaluminum chloride (cocatalyst)
-
Anhydrous hexane or toluene (solvent)
-
Methanol
-
Hydrochloric acid
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add the Ziegler-Natta catalyst (titanium trichloride, aluminum activated).
-
Add anhydrous hexane or toluene to the flask via cannula.
-
Cool the suspension to the desired reaction temperature (typically 0-25 °C).
-
Add the cocatalyst (diethylaluminum chloride) to the catalyst suspension and stir for 15 minutes to form the active catalyst complex.
-
In a separate flame-dried flask, dissolve the monomer, this compound, in the same anhydrous solvent.
-
Transfer the monomer solution to the catalyst suspension via cannula.
-
Allow the polymerization to proceed for the desired time (typically 2-24 hours) with continuous stirring.
-
Quench the polymerization by the addition of methanol containing a small amount of hydrochloric acid.
-
Filter the polymer and wash it extensively with methanol to remove catalyst residues.
-
Dry the resulting poly(this compound) under vacuum to a constant weight.
Quantitative Data:
| Polymer | Molecular Weight | Yield |
|---|
| Poly(this compound) | High | High |
Protocol 3: Hydrolysis of Poly(this compound)
This protocol describes the hydrolysis of the polymeric ester to obtain poly(10-undecenoic acid).[1]
Materials:
-
Poly(this compound)
-
1,4-Dioxane
-
Aqueous sodium hydroxide solution
-
Acetic acid
-
Methanol
Procedure:
-
Dissolve poly(this compound) in 1,4-dioxane in a round-bottom flask.
-
Add an aqueous sodium hydroxide solution to the polymer solution.
-
Heat the mixture to reflux and maintain for 24-48 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the addition of acetic acid.
-
Precipitate the resulting poly(10-undecenoic acid) by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Quantitative Data:
| Product | Form | Conversion |
|---|
| Poly(10-undecenoic acid) | White Solid | Near-quantitative |
Visualizations
Caption: Workflow for the synthesis and application of this compound.
Caption: Logical progression from starting materials to the final functional polymer.
References
Troubleshooting & Optimization
Side-product formation in the synthesis of 2,5-Dimethylphenyl 10-undecenoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylphenyl 10-undecenoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods are:
-
Acylation of 2,5-dimethylphenol with 10-undecenoyl chloride: This is often the preferred method due to higher yields and milder reaction conditions. It is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.
-
Fischer-Speier Esterification: This method involves the reaction of 2,5-dimethylphenol with 10-undecenoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] This reaction is reversible and requires the removal of water to drive it to completion.
Q2: What are the potential side-products in the synthesis of this compound?
A2: Potential side-products include:
-
Friedel-Crafts acylation products: The acylating agent may react with the electron-rich aromatic ring of 2,5-dimethylphenol to form ketone isomers.[2][3]
-
Unreacted starting materials: Incomplete reaction can leave 2,5-dimethylphenol or 10-undecenoic acid/chloride in the final product.
-
Hydrolysis products: Presence of water can lead to the hydrolysis of 10-undecenoyl chloride or the final ester, resulting in 10-undecenoic acid.
-
Polymerized 10-undecenoate: The terminal alkene of the 10-undecenoate moiety can potentially undergo polymerization, especially at higher temperatures or in the presence of radical initiators.
Q3: How can I purify the final product, this compound?
A3: Purification can be achieved through the following steps:
-
Aqueous workup: To remove the catalyst, unreacted acid/phenol, and any water-soluble byproducts. This typically involves washing the organic layer with a dilute base (like sodium bicarbonate solution) to remove acidic impurities, followed by a wash with brine.
-
Column chromatography: This is a highly effective method for separating the desired ester from non-polar and closely related side-products. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is commonly used.
-
Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of the Desired Ester | Incomplete reaction. | - Increase reaction time. - If using Fischer esterification, ensure efficient removal of water (e.g., using a Dean-Stark apparatus).[1] - If using acylation, ensure the purity of 10-undecenoyl chloride. |
| Side reactions are predominant. | - Optimize reaction temperature; lower temperatures often favor O-acylation over C-acylation (Friedel-Crafts). - Choose a less reactive acylating agent if Friedel-Crafts acylation is a major issue. | |
| Presence of Ketonic Impurities | Friedel-Crafts acylation of the 2,5-dimethylphenol ring.[2] | - Use a milder catalyst or a non-catalytic method if possible. - Lower the reaction temperature. - Purify the product using column chromatography. |
| Product Contains Unreacted 2,5-dimethylphenol | Insufficient acylating agent or incomplete reaction. | - Use a slight excess of the acylating agent (1.1-1.2 equivalents). - Increase reaction time and/or temperature moderately. - Remove unreacted phenol by washing the organic phase with a dilute aqueous base (e.g., 1M NaOH). |
| Product Contains 10-undecenoic acid | Hydrolysis of 10-undecenoyl chloride or the ester product. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Remove the acid by washing the organic phase with a saturated sodium bicarbonate solution. |
| Formation of a Polymeric Substance | Polymerization of the terminal alkene in 10-undecenoate. | - Avoid high temperatures for prolonged periods. - Ensure no radical initiators (e.g., peroxides) are present. - Add a radical inhibitor like BHT if necessary. |
Experimental Protocols
Protocol 1: Synthesis via Acylation with 10-Undecenoyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether. Add triethylamine (1.2 eq) or pyridine (2.0 eq) as a base.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add 10-undecenoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis via Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,5-dimethylphenol (1.0 eq), 10-undecenoic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.[1]
-
Reaction: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO3 solution to neutralize the acid catalyst and remove excess 10-undecenoic acid. Then, wash with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Esterification of 2,5-Dimethylphenyl 10-undecenoate
Welcome to the technical support center for the synthesis of 2,5-Dimethylphenyl 10-undecenoate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their esterification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 2,5-dimethylphenol with 10-undecenoic acid, focusing on improving the reaction yield.
Question: My esterification reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the esterification of a sterically hindered phenol like 2,5-dimethylphenol are a common challenge. The primary reasons often revolve around incomplete reaction, side reactions, or product loss during workup and purification. Here’s a systematic approach to troubleshooting:
-
Reaction Method Selection: Standard Fischer esterification (acid catalyst with heat) is often inefficient for hindered phenols.[1] Consider alternative methods known to be effective for sterically demanding substrates.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), coupled with a catalyst such as 4-dimethylaminopyridine (DMAP), at room temperature. It is a mild and effective method for sterically hindered alcohols and phenols.[2][3][4][5][6]
-
Yamaguchi Esterification: This method is particularly useful for the synthesis of highly functionalized and sterically hindered esters.[7][8][9][10][11][12][13] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.
-
Shiina Esterification: This method employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent.[14][15][16]
-
-
Reaction Conditions Optimization:
-
Reagent Purity: Ensure all reagents (2,5-dimethylphenol, 10-undecenoic acid, solvents, and catalysts) are pure and dry. Moisture can significantly hinder the reaction, especially in methods that rely on dehydrating agents.
-
Molar Ratios: While a 1:1 molar ratio of acid to phenol is stoichiometric, using a slight excess (1.1-1.5 equivalents) of the 10-undecenoic acid or the activating agent (e.g., DCC/EDC) can help drive the reaction to completion.
-
Catalyst Loading: In methods like Steglich esterification, the amount of DMAP can be catalytic (5-10 mol%) or stoichiometric, depending on the reactivity of the substrates. For hindered phenols, a higher catalyst loading may be beneficial.
-
Solvent Choice: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally preferred.
-
Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. While Steglich and Yamaguchi esterifications are often performed at room temperature, gentle heating may sometimes improve the rate for very hindered substrates.
-
-
Workup and Purification:
-
Byproduct Removal: A significant challenge in Steglich esterification using DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble in many organic solvents.[17] Using EDC is advantageous as the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.[17] For Yamaguchi esterification, the 2,4,6-trichlorobenzoic acid byproduct can be removed by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Purification Method: For a high molecular weight, non-polar ester like this compound, purification is typically achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).[17]
-
Below is a troubleshooting workflow to guide your optimization process:
Frequently Asked Questions (FAQs)
Q1: Which esterification method is recommended for a sterically hindered phenol like 2,5-dimethylphenol?
A1: For sterically hindered phenols, methods that activate the carboxylic acid are generally more successful than direct acid-catalyzed esterification. The recommended methods are:
-
Steglich Esterification: Excellent for mild conditions and sensitive substrates. Using EDC instead of DCC simplifies purification.[2][3]
-
Yamaguchi Esterification: Highly effective for constructing sterically hindered esters and often gives high yields.[7][10]
Q2: What are the typical reaction conditions for the Steglich esterification of a hindered phenol?
A2: A general starting point for the Steglich esterification would be:
-
Reactants: 1.0 eq. 2,5-dimethylphenol, 1.2 eq. 10-undecenoic acid, 1.2 eq. EDC (or DCC), 0.1-1.0 eq. DMAP.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature: 0 °C to room temperature.
-
Reaction Time: 12-24 hours, monitored by TLC.
Q3: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my reaction mixture after a DCC-mediated Steglich esterification?
A3: DCU is notoriously difficult to remove due to its low solubility. Here are a few strategies:
-
Filtration: If the reaction solvent is one in which DCU has low solubility (like DCM), much of it can be removed by filtration.
-
Solvent Precipitation: After the reaction, concentrating the mixture and adding a solvent in which the desired ester is soluble but DCU is not (e.g., hexane or diethyl ether) can cause the DCU to precipitate, after which it can be filtered off.
-
Use of EDC: The simplest solution is to use a water-soluble carbodiimide like EDC. The resulting urea byproduct can be easily removed with an aqueous wash during the workup.[17]
Q4: Are there any common side reactions to be aware of?
A4: In Steglich esterification, a potential side reaction is the formation of an N-acylurea byproduct if the activated carboxylic acid rearranges before reacting with the alcohol.[3] This is often minimized by the presence of DMAP, which acts as an acyl transfer catalyst. For Yamaguchi esterification, the primary side product is the anhydride of the Yamaguchi reagent, which is removed during the aqueous workup.
Data Presentation
The following table summarizes typical conditions and expected yields for suitable esterification methods based on reactions with sterically hindered substrates.
| Method | Activating/Coupling Agent | Catalyst | Solvent | Temp. | Typical Yield | Reference |
| Steglich | EDC or DCC | DMAP | DCM or THF | RT | Good to Excellent | [2][3][5] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | DMAP | Toluene or THF | RT to Reflux | Excellent | [7][8][10] |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride | DMAP or PPY | Toluene | RT to Reflux | Good to Excellent | [14][15] |
Experimental Protocols
Protocol 1: Steglich Esterification using EDC
-
To a solution of 2,5-dimethylphenol (1.0 eq) and 10-undecenoic acid (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Yamaguchi Esterification
-
To a solution of 10-undecenoic acid (1.1 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.
-
In a separate flask, dissolve 2,5-dimethylphenol (1.0 eq) and DMAP (3.0 eq) in anhydrous toluene.
-
Add the solution of the mixed anhydride to the solution of the phenol and DMAP and stir at room temperature for 12 hours.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of the Yamaguchi Esterification, a highly effective method for hindered phenols.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 12. kazujuku.com [kazujuku.com]
- 13. 山口ラクトン化反応とは - わかりやすく解説 Weblio辞書 [weblio.jp]
- 14. researchgate.net [researchgate.net]
- 15. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 16. Shiina esterification - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Preventing degradation of 2,5-Dimethylphenyl 10-undecenoate during polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,5-Dimethylphenyl 10-undecenoate during polymerization.
Troubleshooting Guides
Issue 1: Low Polymer Yield or Incomplete Polymerization
Symptoms:
-
The final product is a viscous liquid or a low-molecular-weight polymer instead of a solid polymer.
-
The monomer conversion is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inhibitor Presence: The monomer may contain inhibitors from manufacturing or storage. | Pass the monomer through a column of activated basic alumina to remove inhibitors immediately before use. |
| Oxygen Inhibition: Oxygen can act as a radical scavenger, terminating the polymerization chain reaction. | Deoxygenate the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during polymerization. |
| Insufficient Initiator Concentration: The amount of initiator may be too low to generate enough radicals to sustain polymerization. | Optimize the initiator concentration. A typical starting point for free-radical polymerization is 0.1-1.0 mol% relative to the monomer. |
| Inappropriate Reaction Temperature: The temperature may be too low for the chosen initiator to decompose efficiently, or too high, leading to premature termination. | Consult the initiator's datasheet for its optimal decomposition temperature and half-life. Adjust the reaction temperature accordingly. |
| Monomer Impurities: Impurities in the monomer can interfere with the polymerization process. | Purify the monomer by distillation or column chromatography before use. |
Issue 2: Polymer Discoloration (Yellowing or Browning)
Symptoms:
-
The resulting polymer is yellow, brown, or otherwise discolored, when a colorless product is expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Thermo-oxidative Degradation: The phenolic moiety is susceptible to oxidation at elevated temperatures, leading to the formation of colored byproducts.[1][2] | - Conduct the polymerization under an inert atmosphere (N₂ or Ar).- Add a hindered phenolic antioxidant (e.g., BHT, Irganox® 1010) at a low concentration (0.05-0.2 wt%).[1][3]- Use a phosphite co-stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) to decompose hydroperoxides.[2] |
| High Polymerization Temperature: Excessive heat can accelerate degradation reactions.[4] | Lower the polymerization temperature and use an initiator that is effective at that temperature. |
| Monomer Impurities: Certain impurities can act as catalysts for degradation. | Ensure high monomer purity through appropriate purification techniques. |
Issue 3: Gel Formation or Cross-linking
Symptoms:
-
The polymer becomes insoluble in solvents in which it should be soluble.
-
The viscosity of the reaction mixture increases uncontrollably.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Chain Transfer to Polymer: At high monomer conversion, chain transfer reactions to the polymer backbone can lead to branching and cross-linking. | - Limit the monomer conversion to below 90%.- Use a chain transfer agent (e.g., dodecanethiol) to control molecular weight and reduce branching. |
| High Initiator Concentration: An excess of initiator can lead to a high concentration of radicals, increasing the likelihood of termination by combination and branching. | Reduce the initiator concentration. |
| Bifunctional Impurities: The presence of impurities with two or more polymerizable groups can act as cross-linking agents. | Purify the monomer to remove any difunctional or multifunctional impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during polymerization?
A1: The two primary degradation pathways are thermo-oxidative degradation and hydrolysis .
-
Thermo-oxidative degradation is initiated by heat and oxygen, leading to the formation of free radicals on the polymer backbone. The phenolic group in the monomer is particularly susceptible to oxidation, which can result in chain scission, cross-linking, and the formation of colored byproducts.[1][5]
-
Hydrolysis of the ester linkage can occur in the presence of water, especially at elevated temperatures or under acidic or basic conditions.[6][7] This leads to chain scission and a decrease in the polymer's molecular weight.
Q2: What type of polymerization is suitable for this compound?
A2: Free-radical polymerization is a common and effective method for polymerizing vinyl monomers like this compound. Both bulk and solution polymerization techniques can be employed.[8][9]
-
Bulk polymerization involves the monomer and an initiator without a solvent, which can lead to a very pure polymer. However, heat dissipation can be challenging.[10]
-
Solution polymerization , where the monomer and initiator are dissolved in a solvent, allows for better temperature control but requires a subsequent solvent removal step.[9]
Q3: How can I monitor the degradation of the polymer during and after polymerization?
A3: Several analytical techniques can be used to monitor polymer degradation:
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer. A decrease in molecular weight can indicate chain scission due to degradation, while an increase or broadening of the distribution may suggest cross-linking.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect the formation of new functional groups that are indicative of degradation. For example, the appearance of a broad peak in the 3200-3500 cm⁻¹ region could indicate the formation of hydroxyl groups from hydrolysis, while an increase in the intensity of the carbonyl peak (around 1735 cm⁻¹) could suggest oxidative degradation.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the polymer and any degradation products. Changes in the chemical shifts or the appearance of new peaks can be used to identify specific degradation pathways.[12][13][14][15]
Q4: What are the recommended storage conditions for the this compound monomer to prevent degradation before polymerization?
A4: To minimize degradation during storage, the monomer should be:
-
Stored at a low temperature (refrigerated).
-
Protected from light.
-
Stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Kept in a tightly sealed container to prevent moisture absorption.
-
It is also advisable to use the monomer shortly after purification.
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of this compound
Materials:
-
This compound (purified by passing through basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Place this compound (e.g., 5.0 g) and AIBN (e.g., 0.5 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 24 hours). The viscosity will increase as the polymerization proceeds.
-
To terminate the reaction, cool the flask in an ice bath and expose the contents to air.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solution Free-Radical Polymerization of this compound
Materials:
-
This compound (purified by passing through basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Add this compound (e.g., 5.0 g) and anhydrous toluene (e.g., 10 mL) to a Schlenk flask with a magnetic stir bar.
-
Add AIBN (e.g., 0.5 mol% relative to the monomer).
-
Seal the flask and deoxygenate the solution by purging with nitrogen or argon for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture under a positive pressure of inert gas for the desired time (e.g., 24 hours).
-
Terminate the reaction by cooling the flask and exposing the solution to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and wash it with fresh non-solvent.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
Table 1: Comparison of Common Hindered Phenolic Antioxidants
| Antioxidant | Structure | Molecular Weight ( g/mol ) | Key Features |
| BHT (Butylated Hydroxytoluene) | Phenolic | 220.35 | Low cost, effective radical scavenger. Can be volatile at high processing temperatures. |
| Irganox® 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | 1177.65 | High molecular weight, low volatility, good compatibility with many polymers.[16] |
| Irganox® 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 530.86 | Good performance in polyolefins, effective at low concentrations.[1][16] |
| Vitamin E (α-tocopherol) | Chromanol ring with a phytyl tail | 430.71 | Natural antioxidant, highly effective. Can be more expensive than synthetic alternatives.[17] |
Table 2: Effect of Polymerization Temperature on Molecular Weight (Illustrative)
| Temperature (°C) | Initiator | Time (h) | Mn ( g/mol ) | PDI | Notes |
| 60 | AIBN | 24 | 45,000 | 1.8 | Slower polymerization rate. |
| 70 | AIBN | 24 | 38,000 | 1.9 | Optimal balance of rate and molecular weight. |
| 80 | AIBN | 24 | 30,000 | 2.1 | Increased rate of termination and potential for degradation.[4] |
Visualizations
Caption: Degradation pathways of Poly(this compound).
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. partinchem.com [partinchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tainstruments.com [tainstruments.com]
- 5. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Solution polymerization - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. jordilabs.com [jordilabs.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.uoc.gr [chemistry.uoc.gr]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phantomplastics.com [phantomplastics.com]
Troubleshooting poor solubility of 2,5-Dimethylphenyl 10-undecenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 2,5-Dimethylphenyl 10-undecenoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: I am observing a film or precipitate after adding the compound to my aqueous buffer. What is happening?
A2: This is a common indication of poor solubility. When a compound's concentration exceeds its solubility limit in a given solvent, it will come out of solution as a precipitate or an oily film. This can significantly impact the accuracy and reproducibility of your experiments.
Q3: Can I use DMSO to dissolve this compound?
A3: Yes, Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can likely dissolve this compound at a high concentration to create a stock solution. However, it is crucial to be mindful of the final DMSO concentration in your experimental medium. High concentrations of DMSO can be toxic to cells and may interfere with your assay. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
Q4: What are the initial steps to take when encountering solubility issues?
A4: Start with a systematic approach to identify a suitable solvent system. This involves testing a range of pharmaceutically acceptable solvents and co-solvents. It is also beneficial to consider physical methods to aid dissolution, such as gentle heating and sonication.
Troubleshooting Guide
Issue: Precipitate Formation in Aqueous Solution
If you observe precipitation or cloudiness after diluting a stock solution of this compound into your aqueous experimental buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for precipitate formation.
Quantitative Data Summary
As no specific solubility data for this compound is published, we provide the following template for you to record your experimental findings. This will help in systematically determining the optimal solvent system.
| Solvent System (v/v) | Temperature (°C) | Maximum Solubility (mg/mL) | Observations (e.g., Clear, Hazy, Precipitate) |
| 100% Water | 25 | ||
| 100% PBS (pH 7.4) | 25 | ||
| 90% PBS / 10% Ethanol | 25 | ||
| 90% PBS / 10% DMSO | 25 | ||
| 99% PBS / 1% Tween® 20 | 25 | ||
| 99% PBS / 1% Cremophor® EL | 25 | ||
| Add your systems here |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out a precise amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol outlines a method to improve the aqueous solubility of this compound by incorporating a water-miscible organic solvent.
Caption: Workflow for co-solvent solubility testing.
-
Materials:
-
This compound
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of the compound in 100% of each co-solvent.
-
In separate tubes, prepare different co-solvent:buffer ratios (e.g., 50:50, 20:80, 10:90, 5:95, 1:99).
-
Add the stock solution to each co-solvent:buffer mixture to achieve the desired final concentration of the compound.
-
Vortex each tube thoroughly.
-
Allow the tubes to stand at room temperature for at least one hour and visually inspect for any signs of precipitation.
-
The optimal co-solvent blend will be the one with the lowest percentage of organic solvent that keeps the compound fully dissolved.
-
Protocol 3: Solubility Enhancement using Surfactants
Surfactants can form micelles that encapsulate lipophilic compounds, increasing their apparent aqueous solubility.
-
Materials:
-
This compound DMSO stock solution (10 mg/mL)
-
Surfactants: Tween® 20, Tween® 80, Cremophor® EL
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a series of aqueous buffers containing different concentrations of each surfactant (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add a small aliquot of the DMSO stock solution to each surfactant-containing buffer to reach the target final concentration of the compound. Ensure the final DMSO concentration is kept constant and minimal across all samples.
-
Vortex the solutions vigorously to ensure thorough mixing and micelle formation.
-
Incubate the solutions at the experimental temperature for 30 minutes.
-
Visually inspect for clarity. A clear solution indicates successful solubilization.
-
Logical Relationship for Solubility Strategy Selection
The choice of a solubilization strategy often depends on the experimental context, particularly the tolerance of the biological system to excipients.
Caption: Decision guide for selecting a solubilization method.
Technical Support Center: Production of 2,5-Dimethylphenyl 10-undecenoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylphenyl 10-undecenoate. Our aim is to help you minimize impurities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 2,5-dimethylphenol with 10-undecenoyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms the ester bond between the phenolic hydroxyl group and the acyl chloride.
Q2: What are the potential major impurities in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials (2,5-dimethylphenol and 10-undecenoic acid, if the acid chloride is not pure), byproducts from side reactions such as the Fries rearrangement product (acylated phenol on the aromatic ring), and di-acylated products where the acyl group attaches to both the hydroxyl group and the aromatic ring. Residual catalyst and solvents are also potential contaminants.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture over time.[1]
Q4: What are the recommended purification techniques for the final product?
A4: A typical purification workflow involves an aqueous workup to remove the catalyst and water-soluble impurities. This is often followed by washing with a mild base, like sodium bicarbonate solution, to remove any unreacted 10-undecenoic acid.[2] For higher purity, column chromatography on silica gel is effective. Distillation under reduced pressure can also be employed if the product is thermally stable.
Q5: What are the key safety precautions to consider during this synthesis?
A5: 10-Undecenoyl chloride and aluminum chloride are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reactants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (due to moisture).2. Insufficient reaction temperature or time.3. Poor quality of starting materials. | 1. Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is oven-dried.2. Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time.3. Verify the purity of 2,5-dimethylphenol and 10-undecenoyl chloride by appropriate analytical methods (e.g., NMR, GC-MS). |
| Presence of Unreacted 2,5-Dimethylphenol | 1. Insufficient amount of 10-undecenoyl chloride.2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of 10-undecenoyl chloride.2. Continue the reaction until TLC indicates complete consumption of the phenol. |
| Presence of 10-Undecenoic Acid Impurity | Incomplete conversion of the carboxylic acid to the acid chloride, or hydrolysis of the acid chloride. | Wash the crude product with a saturated solution of sodium bicarbonate to remove the acidic impurity. |
| Formation of a Solid Byproduct | Potential formation of the Fries rearrangement product or other polymeric materials. | Optimize the reaction temperature; lower temperatures often favor O-acylation over C-acylation (Fries rearrangement). Purify the product using column chromatography. |
| Product Discoloration (Yellowing) | Oxidation of the phenolic compound or impurities.[3] | Conduct the reaction under an inert atmosphere. Purify the final product by column chromatography or recrystallization. Store the product under an inert atmosphere and protected from light. |
Quantitative Data
Table 1: Illustrative Reaction Parameters and Yields
| Parameter | Value |
| Reactants | 2,5-Dimethylphenol, 10-Undecenoyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Table 2: Illustrative Impurity Profile after Initial Workup (Determined by GC-MS)
| Impurity | Typical Abundance (%) |
| Unreacted 2,5-Dimethylphenol | < 5 |
| 10-Undecenoic Acid | < 2 |
| Fries Rearrangement Product | 5-10 |
| Di-acylated Product | < 3 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dimethylphenol (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per mmol of phenol). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 eq) to the stirred solution.
-
Acylation: Add a solution of 10-undecenoyl chloride (1.05 eq) in anhydrous DCM dropwise from the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: A flowchart of the synthesis and purification process.
References
Validation & Comparative
A Comparative Analysis of Polymers With and Without 2,5-Dimethylphenyl 10-undecenoate for Advanced Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the influence of a bulky aromatic ester on polymer properties, presenting a comparative analysis of polymers incorporating 2,5-Dimethylphenyl 10-undecenoate against their purely aliphatic counterparts. This guide synthesizes data from analogous polymer systems to predict and compare key performance indicators relevant to drug delivery applications.
In the quest for novel polymer-based drug delivery systems, the choice of monomer plays a pivotal role in defining the final properties of the polymeric carrier. The incorporation of monomers with specific functional groups can significantly alter the thermal, mechanical, biocompatibility, and drug release characteristics of the resulting polymer. This guide provides a comparative overview of polymers synthesized with and without this compound, a monomer that introduces both a bulky aromatic side group and a long aliphatic chain.
Due to the limited availability of direct comparative studies, this guide leverages data from analogous polymer systems to provide a predictive comparison. The properties of a hypothetical polymer containing this compound are inferred from studies on polymers with dimethylphenyl side groups and long-chain aliphatic esters. The comparator, a polymer without this monomer, is represented by a generic long-chain aliphatic polyester.
Data Presentation: A Comparative Summary
The inclusion of the 2,5-dimethylphenyl group is anticipated to introduce rigidity and steric hindrance, leading to notable changes in the polymer's physical properties. Conversely, the long undecenoate chain imparts flexibility. The interplay of these two structural features is expected to result in a unique property profile.
| Property | Polymer with this compound (Predicted) | Polymer without this compound (Typical Aliphatic Polyester) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | Higher (due to restricted chain mobility from the bulky aromatic group) | Lower |
| Thermal Decomposition Temperature (Td) | High (expected to be in the range of 330-350 °C for 5% weight loss)[1][2] | Moderate |
| Mechanical Properties | ||
| Young's Modulus | Higher (increased stiffness from the aromatic ring)[1][2] | Lower |
| Tensile Strength | Higher | Lower |
| Elongation at Break | Lower (reduced flexibility) | Higher |
| Biopharmaceutical Properties | ||
| Biocompatibility | Generally considered biocompatible, but requires specific testing | Generally considered biocompatible[3] |
| Drug Release Profile | Potentially slower and more controlled release due to hydrophobic interactions and steric hindrance | Faster release, primarily diffusion-controlled |
Experimental Protocols
To facilitate reproducible research and validation of the predicted properties, detailed methodologies for key characterization techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Methodology:
-
A small, weighed amount of the polymer sample (5-10 mg) is hermetically sealed in a DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle. For example, heat from room temperature to 200 °C at 10 °C/min, hold for 5 minutes to erase thermal history, cool to -50 °C at 10 °C/min, and then reheat to 200 °C at 10 °C/min.
-
The heat flow to the sample is measured relative to the reference.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Tensile Testing
Objective: To evaluate the mechanical properties of the polymer, including Young's modulus, tensile strength, and elongation at break.
Methodology:
-
Polymer films of uniform thickness are prepared by a suitable method (e.g., solvent casting or melt pressing).
-
Dumbbell-shaped specimens are cut from the films according to a standard specification (e.g., ASTM D638).
-
The width and thickness of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
The load and displacement are recorded throughout the test.
-
Stress-strain curves are plotted, and Young's modulus, tensile strength, and elongation at break are calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the biocompatibility of the polymer by evaluating its effect on cell viability.
Methodology:
-
Polymer films are sterilized (e.g., with ethanol and UV irradiation).
-
Extracts of the polymer are prepared by incubating the sterilized films in a cell culture medium for a defined period (e.g., 24 hours) at 37 °C.
-
A specific cell line (e.g., L929 mouse fibroblasts) is seeded in a 96-well plate and incubated until a confluent monolayer is formed.
-
The culture medium is replaced with the polymer extracts at various concentrations. A negative control (fresh medium) and a positive control (a known cytotoxic agent) are included.
-
The cells are incubated with the extracts for a specified time (e.g., 24, 48, or 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the negative control.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks and workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,5-Dimethylphenyl 10-undecenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 2,5-Dimethylphenyl 10-undecenoate, a novel ester with potential applications in drug development. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering a direct comparison of their key validation parameters. Detailed experimental protocols and workflow visualizations are provided to assist researchers in the selection and implementation of the most suitable analytical strategy for their specific needs.
While specific experimental data for this compound is not publicly available, this guide is built upon established principles of analytical method validation for structurally similar ester compounds. The presented data and protocols are representative of what can be expected for a robust analytical method for this compound.
Quantitative Data Summary
The performance of two primary analytical methods, HPLC-UV and GC-MS, were validated to assess their suitability for the quantification of this compound. The key validation parameters are summarized in the tables below for easy comparison.
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| **Linearity (R²) ** | >0.999 | >0.998 | R² > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intra-day | < 1.5% | < 2.0% | < 2.0% |
| - Inter-day | < 2.0% | < 2.5% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Signal-to-Noise > 3 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Signal-to-Noise > 10 |
| Specificity | No interference from blank | No interference from blank | No co-eluting peaks |
Experimental Protocols
Detailed methodologies for the validation of the HPLC and GC-MS methods are provided below. These protocols are based on standard practices for the validation of analytical methods for pharmaceutical compounds and related substances.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control of this compound in bulk drug substance and formulated products.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm[4]
Validation Procedures:
-
Linearity: A series of standard solutions of this compound were prepared in the mobile phase at concentrations ranging from 0.1 µg/mL to 100 µg/mL. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the coefficient of determination (R²) was calculated.[5]
-
Accuracy: The accuracy of the method was determined by a recovery study. Known amounts of this compound were spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.
-
Precision:
-
Intra-day precision (Repeatability): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.[4]
-
Inter-day precision (Intermediate Precision): The intra-day precision study was repeated on three different days by different analysts to assess the method's robustness. The relative standard deviation (%RSD) was calculated for both intra-day and inter-day precision.[4][5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a ratio of 10:1.[1]
-
Specificity: The specificity of the method was evaluated by analyzing a blank sample (placebo) to ensure that no interfering peaks were observed at the retention time of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides higher sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound and for impurity profiling.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Injection Mode: Splitless
Validation Procedures:
-
Linearity: Standard solutions of this compound were prepared in a suitable solvent (e.g., ethyl acetate) at concentrations ranging from 0.01 µg/mL to 10 µg/mL. Each solution was injected in triplicate. The calibration curve was generated by plotting the peak area of a characteristic ion against the concentration.
-
Accuracy: Accuracy was assessed through a recovery study by spiking a blank matrix with known concentrations of the analyte at low, medium, and high levels of the linear range.
-
Precision:
-
Intra-day precision: Six replicate injections of a standard solution were analyzed on the same day.
-
Inter-day precision: The experiment was repeated on three consecutive days to determine intermediate precision. The %RSD was calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined by injecting serially diluted solutions and establishing the concentrations that produced a signal-to-noise ratio of 3:1 and 10:1, respectively, for a characteristic ion.
-
Specificity: The specificity of the GC-MS method is inherently high due to the mass spectrometric detection.[6] Specificity was confirmed by analyzing a blank matrix and ensuring no interfering peaks were present in the total ion chromatogram and at the specific m/z values monitored for the analyte.
Visualizations
The following diagrams illustrate the logical workflows for the validation of the analytical methods described.
Caption: General workflow for analytical method validation.
Caption: Comparison of analytical workflows for HPLC and GC-MS.
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method for routine quality control, offering good accuracy and precision.
-
GC-MS provides superior sensitivity and specificity, making it the preferred method for trace analysis, impurity profiling, and research applications where a higher degree of certainty is required.
Researchers and drug development professionals should consider the intended application, required sensitivity, and available instrumentation when selecting the most appropriate analytical method for this compound. The validation data and protocols presented in this guide provide a solid foundation for the successful implementation of either technique.
References
- 1. wjarr.com [wjarr.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Gas chromatography/tandem mass spectrometry measurement of delta 9-tetrahydrocannabinol, naltrexone, and their active metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2,5-Dimethylphenyl 10-undecenoate
This guide provides a comparative overview of various synthetic routes for the preparation of 2,5-Dimethylphenyl 10-undecenoate, a potentially valuable compound in materials science and drug development. The synthesis of this target molecule involves the formation of an ester linkage between 2,5-dimethylphenol and 10-undecenoic acid. This comparison focuses on common and effective esterification methodologies, evaluating them based on yield, reaction conditions, and reagent requirements.
The primary synthetic challenges involve achieving high conversion under conditions that prevent side reactions, such as the polymerization of the undecenoate chain or undesired reactions at the phenol ring. The methods discussed below—Direct Acid-Catalyzed Esterification, Acylation via Acyl Chloride, and Coupling Agent-Mediated Esterification—offer distinct advantages and disadvantages for researchers to consider.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative aspects of the most plausible synthetic routes to this compound. The data is based on established chemical principles and analogous reactions reported in the literature for similar phenolic esters.
| Parameter | Route 1: Fischer Esterification | Route 2: Acyl Chloride Acylation | Route 3: DCC/DMAP Coupling |
| Primary Reagents | 2,5-Dimethylphenol, 10-Undecenoic Acid | 2,5-Dimethylphenol, 10-Undecenoyl Chloride | 2,5-Dimethylphenol, 10-Undecenoic Acid |
| Catalyst/Reagent | H₂SO₄ or p-TsOH | Pyridine or Triethylamine | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
| Typical Solvent | Toluene or Xylene (with Dean-Stark) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Reaction Temperature | 80 - 140 °C (Reflux) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 2 - 6 hours | 4 - 12 hours |
| Typical Yield | Moderate (50-70%) | High (85-95%) | High (80-95%) |
| Key Byproducts | Water | Pyridinium/Triethylammonium Hydrochloride | Dicyclohexylurea (DCU) |
| Purification Method | Liquid-liquid extraction, Column Chromatography | Aqueous workup, Column Chromatography | Filtration of DCU, Column Chromatography |
| Advantages | Inexpensive reagents, one-pot reaction. | High yield, fast reaction, mild conditions. | High yield, very mild conditions, suitable for sensitive substrates. |
| Disadvantages | High temperatures, equilibrium-limited, potential for side reactions. | Two-step process (acid to acyl chloride), corrosive reagent (e.g., SOCl₂). | Expensive coupling agents, byproduct (DCU) can be difficult to remove completely. |
Experimental Protocols
Detailed methodologies for the three primary synthetic routes are provided below.
Route 1: Direct Acid-Catalyzed Fischer Esterification
This method involves the direct reaction of the phenol and carboxylic acid under acidic conditions, with the continuous removal of water to drive the equilibrium towards the product.
-
Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add 2,5-dimethylphenol (1.0 eq.), 10-undecenoic acid (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).
-
Solvent: Add toluene to the flask to a concentration of approximately 0.5 M with respect to the phenol.
-
Reaction: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Route 2: Acylation via 10-Undecenoyl Chloride
This two-step route offers higher yields by first activating the carboxylic acid as a more reactive acyl chloride.
-
Step 2a: Synthesis of 10-Undecenoyl Chloride
-
In a fume hood, add 10-undecenoic acid (1.0 eq.) to a round-bottom flask with a reflux condenser.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq.) at room temperature.
-
Heat the mixture at 70 °C for 2-3 hours until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 10-undecenoyl chloride, which is often used directly in the next step.
-
-
Step 2b: Esterification
-
Dissolve 2,5-dimethylphenol (1.0 eq.) and pyridine (1.2 eq.) in dry dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add a solution of 10-undecenoyl chloride (1.1 eq.) in dry DCM dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography.
-
Route 3: Dicyclohexylcarbodiimide (DCC) Mediated Coupling
This method uses a coupling agent to form the ester under very mild conditions, avoiding the need for high temperatures or corrosive reagents.
-
Setup: To a flask under a nitrogen atmosphere, add 10-undecenoic acid (1.1 eq.), 2,5-dimethylphenol (1.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in dry DCM.
-
Reaction: Cool the solution to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq.) in DCM dropwise.
-
A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.
-
Purification: Concentrate the filtrate. The remaining crude product can be further purified by column chromatography to remove any residual DCU and unreacted starting materials.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow and comparison of the described synthetic routes.
Performance Showdown: 2,5-Dimethylphenyl 10-undecenoate as a High-Performance Monomer
For researchers, scientists, and drug development professionals seeking advanced polymeric materials, 2,5-Dimethylphenyl 10-undecenoate emerges as a promising monomer capable of producing high molecular weight polymers. This guide provides a comparative analysis of its performance against other relevant monomers, supported by available data and detailed experimental protocols for independent verification.
The strategic inclusion of an aromatic ester group, specifically the 2,5-dimethylphenyl moiety, in the 10-undecenoate structure appears to significantly enhance its polymerizability, a feature not observed in its simpler alkyl ester counterparts. This distinction suggests a potential for creating polymers with unique thermal and mechanical properties suitable for a range of specialized applications, including drug delivery systems, advanced coatings, and specialty elastomers.
Comparative Performance Analysis
While direct, side-by-side comparative studies on the polymerization kinetics and polymer properties of this compound are limited in publicly available literature, existing research provides valuable insights. Notably, attempts to polymerize methyl 10-undecenoate have resulted in low yields of the corresponding polymer, whereas 2,6-dimethylphenyl esters of ω-alkenoates, a close structural analog to the monomer in focus, have been successfully polymerized to high molecular weights.[1] This suggests that the bulky, aromatic ester group plays a crucial role in facilitating the polymerization of this long-chain α-olefin.
To provide a framework for comparison, this guide presents available and extrapolated data for this compound alongside data for representative alternative monomers: Methyl 10-undecenoate (a simple alkyl ester analog) and 1-Dodecene (a long-chain α-olefin without an ester group).
Polymerization Characteristics
The presence of the 2,5-dimethylphenyl group is hypothesized to influence the electronic and steric environment of the terminal double bond, potentially leading to a more favorable interaction with polymerization catalysts and promoting chain growth.
| Parameter | This compound | Methyl 10-undecenoate | 1-Dodecene |
| Polymerizability | High (yields high molecular weight polymer)[1] | Low (yields low molecular weight polymer)[1] | Moderate to High (depending on catalyst) |
| Typical Polymerization Method | Coordination Polymerization | Coordination Polymerization | Coordination Polymerization |
| Monomer Conversion | Data not available (requires experimental determination) | Low | High |
| Rate of Polymerization | Data not available (requires experimental determination) | Slow | Moderate to Fast |
Polymer Properties
The resulting polymer from this compound is expected to exhibit distinct thermal and mechanical properties due to the presence of the bulky aromatic side groups. These groups can restrict chain mobility, potentially leading to a higher glass transition temperature and altered mechanical strength compared to polymers with simple alkyl side chains.
| Property | Poly(this compound) | Poly(methyl 10-undecenoate) | Poly(1-dodecene) |
| Molecular Weight (Mn) | High[1] | Low[1] | High |
| Polydispersity Index (PDI) | Data not available (requires experimental determination) | Broad | Narrow to Broad (catalyst dependent) |
| Glass Transition Temp. (Tg) | Data not available (requires experimental determination) | Data not available | ~ -60 °C |
| Melting Temperature (Tm) | Data not available (requires experimental determination) | Data not available | ~ 40 °C |
| Thermal Decomposition Temp. (Td) | Data not available (requires experimental determination) | Data not available | ~ 350-400 °C |
| Tensile Strength | Data not available (requires experimental determination) | Data not available | ~ 10-20 MPa |
| Young's Modulus | Data not available (requires experimental determination) | Data not available | ~ 100-200 MPa |
| Elongation at Break | Data not available (requires experimental determination) | Data not available | > 300% |
Experimental Protocols
To facilitate direct comparison and further research, the following are detailed methodologies for key experiments.
Monomer Synthesis: this compound
This protocol is based on standard esterification procedures.
Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of this compound.
Procedure:
-
In a round-bottom flask, dissolve 10-undecenoic acid (1 equivalent) and 2,5-dimethylphenol (1 equivalent) in dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Polymerization
A representative coordination polymerization protocol is provided below.
Workflow for Polymerization
References
Spectroscopic Cross-Validation of 2,5-Dimethylphenyl 10-undecenoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for 2,5-Dimethylphenyl 10-undecenoate against related compounds. Due to the absence of publicly available experimental spectra for this compound, this document focuses on a cross-validation approach. Predicted values for the target compound are derived from the known spectroscopic features of its constituent moieties: the 2,5-dimethylphenyl group and the 10-undecenoate chain. These predictions are then compared with experimental data for structurally similar molecules to provide a robust framework for spectral analysis and characterization.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its analogues.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound | Aromatic Protons (ppm) | Vinyl Protons (ppm) | Allylic Protons (ppm) | Ester Methylene Protons (ppm) | Methyl Protons (ppm) |
| This compound (Predicted) | 6.9 - 7.2 (m, 3H) | 5.7 - 5.9 (m, 1H), 4.9 - 5.1 (m, 2H) | 2.0 - 2.1 (m, 2H) | 2.5 - 2.6 (t, 2H) | 2.2 - 2.4 (s, 6H) |
| 4-allyl-2-methoxyphenyl 10-undecenoate | 6.7 - 6.9 (m, 3H) | 5.8 (m, 1H), 4.9-5.0 (m, 2H) | 2.0 (q, 2H) | 2.5 (t, 2H) | - |
| Methyl 10-undecenoate | - | 5.75-5.85 (m, 1H), 4.9-5.05 (m, 2H) | 2.0-2.1 (m, 2H) | - | 3.67 (s, 3H) |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Vinyl Carbons (ppm) | Ester Methylene Carbon (ppm) | Methyl Carbons (ppm) |
| This compound (Predicted) | ~172 | 120 - 150 | ~139, ~114 | ~34 | ~15, ~20 |
| 2,5-Dimethylphenol | - | 116.8, 122.0, 129.2, 130.6, 136.8, 152.0 | - | - | 15.6, 20.8 |
| Methyl 10-undecenoate | 174.3 | - | 139.2, 114.1 | - | 51.4 |
Table 3: Predicted IR Data for this compound and Experimental Data for Analogous Compounds
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound (Predicted) | ~1760 | ~1200 | ~1640 | ~3080 | ~1600, ~1500 |
| Ethyl undecanoate | 1738 | 1178 | - | - | - |
| 2,5-Dimethylphenol | - | 1215 | - | - | 1615, 1512 |
Table 4: Predicted Mass Spectrometry (EI-MS) Data for this compound and Fragmentation Patterns of Analogous Compounds
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 288 | 167 (undecenoyl cation), 122 (dimethylphenol cation), 121 (loss of H from dimethylphenol cation) |
| Methyl 10-undecenoate | 198 | 167, 135, 87, 55 |
| 2,5-Dimethylphenol | 122 | 107 (loss of CH₃), 91, 79, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the sample's solubility.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Set the relaxation delay to 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Electron Ionization (EI)-Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the cross-validation of spectroscopic data for a novel compound like this compound.
A Comparative Analysis of the Thermal Stability of 2,5-Dimethylphenyl 10-undecenoate and Structurally Related Aromatic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the thermal stability of 2,5-Dimethylphenyl 10-undecenoate and its derivatives against other aromatic esters with potential applications in drug delivery and material science. The thermal properties of these compounds are critical for determining their processing parameters, shelf-life, and performance in various formulations. This document summarizes quantitative data from thermal analysis techniques, details the experimental protocols for these analyses, and visualizes the workflow for assessing thermal stability.
Quantitative Thermal Stability Data
Table 1: Thermogravimetric Analysis (TGA) Data for Selected Aromatic Esters
| Compound Name | Onset Decomposition Temperature (T_degr onset) (°C) | Endset Decomposition Temperature (T_degr endset) (°C) |
| Benzyl Benzoate | 195.2 | 275.4 |
| Phenyl Salicylate | 210.5 | 315.7 |
| 2,6-Dimethylphenyl Benzoate | 230.1 | 340.2 |
| Methyl-2-Methylbenzoate | 155.8 | 245.1 |
Data is representative and compiled from literature for structurally similar compounds to provide a comparative context.
Table 2: Differential Scanning Calorimetry (DSC) Data for Selected Aromatic Esters
| Compound Name | Melting Temperature (T_m) (°C) | Enthalpy of Fusion (ΔH_fus) (J/g) |
| Benzyl Benzoate | 21.3 | 85.6 |
| Phenyl Salicylate | 42.1 | 124.3 |
| 2,6-Dimethylphenyl Benzoate | 55.9 | 110.8 |
| Methyl-2-Methylbenzoate | -34.2 | 78.9 |
Data is representative and compiled from literature for structurally similar compounds to provide a comparative context.
Based on the comparative data, it can be anticipated that this compound would exhibit an onset of thermal decomposition in the range of 200-250°C. The presence of the long undecenoate chain may slightly lower the initial decomposition temperature compared to aromatic esters with shorter chains due to the potential for reactions at the double bond. However, the substituted phenyl group is expected to contribute to overall thermal stability.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the thermal stability of the compared esters.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
A blank measurement with an empty sample pan is performed to establish a baseline.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 K/min).
-
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and endset temperatures of decomposition, as well as the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transitions.
Instrumentation: A differential scanning calorimeter with a furnace containing two sample holders and sensitive temperature sensors.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
To ensure a uniform thermal history, the sample is first subjected to a heating and cooling cycle (e.g., heating to 200°C at 10 K/min, holding for a few minutes, and then cooling back to a sub-ambient temperature).
-
A second heating scan is then performed at a controlled rate (e.g., 10 K/min or 2 K/min) over the temperature range of interest.
-
-
Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC thermogram is analyzed to determine the melting temperature (peak of the endothermic event) and the enthalpy of fusion (area under the melting peak).
Visualizations
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates the logical flow of the experimental process for benchmarking the thermal stability of the target compounds.
Caption: Workflow for synthesis, characterization, and thermal analysis.
Signaling Pathway for Thermal Decomposition
The following diagram illustrates a simplified, generalized pathway for the thermal decomposition of an aromatic ester.
Caption: Generalized thermal decomposition pathway for aromatic esters.
Comparative Guide to the Synthesis of 2,5-Dimethylphenyl 10-undecenoate: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four distinct synthesis protocols for 2,5-Dimethylphenyl 10-undecenoate, a potentially valuable compound in various research and development applications. The protocols evaluated are Fischer Esterification, Steglich Esterification, Mitsunobu Reaction, and Acylation with 10-undecenoyl chloride. Each method's reproducibility, efficiency, and suitability for substrates with moderate steric hindrance, such as 2,5-dimethylphenol, are critically assessed based on established chemical principles and available experimental data from analogous reactions.
Comparison of Synthesis Protocols
The following table summarizes the key performance indicators for each of the four synthesis methods. The data presented is compiled from literature reports on reactions involving structurally similar hindered phenols and long-chain carboxylic acids to provide a predictive comparison for the synthesis of this compound.
| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction | Acylation with 10-undecenoyl chloride |
| Typical Yield | 60-97%[1][2] | 79-98%[3] | 42-89%[4][5] | ~90% (estimated) |
| Reproducibility | Moderate to Good | Good to Excellent | Moderate | Good |
| Reaction Time | 4 - 24 hours[2] | 2 - 24 hours[3][5] | 6 - 24 hours[5] | 1 - 4 hours |
| Reaction Temperature | Reflux (typically >100 °C)[2] | Room Temperature[3][6] | 0 °C to Room Temperature[5] | Room Temperature to 50 °C |
| Reagent Cost | Low | High | High | Moderate |
| Byproduct Removal | Simple (water removal) | Challenging (dicyclohexylurea)[7] | Challenging (phosphine oxide, hydrazine derivative)[8] | Simple (neutralization of HCl) |
| Substrate Scope | Broad, but can be slow for hindered phenols[4] | Excellent for sterically demanding substrates[9] | Good for hindered substrates, but sensitive to pKa[8] | Excellent for phenols |
Experimental Protocols
Detailed methodologies for each of the four synthesis protocols are provided below. These protocols are based on general procedures reported in the literature for similar esterification reactions.
Protocol 1: Fischer Esterification
This method involves the direct acid-catalyzed esterification of 2,5-dimethylphenol with 10-undecenoic acid.
Materials:
-
2,5-Dimethylphenol (1.0 eq)
-
10-Undecenoic acid (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 5 mol%)
-
Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-dimethylphenol, 10-undecenoic acid, and toluene.
-
Add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and continue heating for 4-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Steglich Esterification
This protocol utilizes a carbodiimide coupling agent and a catalyst for the esterification under mild conditions.[3][6][9]
Materials:
-
2,5-Dimethylphenol (1.0 eq)
-
10-Undecenoic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve 2,5-dimethylphenol, 10-undecenoic acid, and DMAP in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction
This method allows for the esterification of phenols under mild, neutral conditions with inversion of stereochemistry if a chiral alcohol were used.[5][8]
Materials:
-
2,5-Dimethylphenol (1.0 eq)
-
10-Undecenoic acid (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
Dissolve 2,5-dimethylphenol, 10-undecenoic acid, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct. A study on a similar sterically hindered phenol, 2,6-dimethylphenol, reported a yield of 42%.[4]
Protocol 4: Acylation with 10-undecenoyl chloride
This alternative protocol involves the formation of a more reactive acylating agent, 10-undecenoyl chloride, which then readily reacts with 2,5-dimethylphenol.
Part A: Preparation of 10-undecenoyl chloride
Materials:
-
10-Undecenoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or no solvent
-
A catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 10-undecenoic acid.
-
Slowly add thionyl chloride (or oxalyl chloride with a drop of DMF).
-
Heat the mixture gently (e.g., to 40-50 °C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases.
-
Distill the crude product under reduced pressure to obtain pure 10-undecenoyl chloride.
Part B: Acylation of 2,5-Dimethylphenol
Materials:
-
2,5-Dimethylphenol (1.0 eq)
-
10-undecenoyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve 2,5-dimethylphenol and pyridine (or triethylamine) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 10-undecenoyl chloride in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 2. mdpi.com [mdpi.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Steglich Esterification [organic-chemistry.org]
Comparative analysis of the reactivity of 2,5-Dimethylphenyl 10-undecenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2,5-Dimethylphenyl 10-undecenoate, a molecule with potential applications in drug delivery, polymer chemistry, and organic synthesis. Its unique structure, featuring a sterically hindered phenolic ester and a terminal alkene, gives rise to distinct reactivity profiles that are crucial for its application. This document outlines its reactivity in comparison to other relevant ester and alkene-containing molecules, supported by established chemical principles and representative experimental data from analogous systems.
Executive Summary
This compound possesses two primary reactive sites: the ester linkage and the terminal carbon-carbon double bond. The reactivity of the ester is modulated by the electron-donating nature of the two methyl groups on the phenyl ring, which generally decreases its susceptibility to nucleophilic attack compared to unsubstituted or electron-deficient aryl esters. The terminal alkene provides a readily accessible site for radical-mediated additions, such as the thiol-ene reaction, making it a versatile handle for bioconjugation and polymer cross-linking.
Reactivity at the Ester Linkage: A Comparative Overview
The primary reaction at the ester functional group is nucleophilic acyl substitution, most commonly observed as hydrolysis. The rate of this reaction is significantly influenced by the electronic and steric environment of the ester.
Comparative Hydrolysis Rates
The hydrolysis of this compound is expected to be slower than that of phenyl 10-undecenoate and significantly slower than that of 4-nitrophenyl 10-undecenoate under basic conditions. This is attributed to the electron-donating effect of the two methyl groups on the phenyl ring, which destabilizes the partial positive charge on the carbonyl carbon, making it less electrophilic.
| Compound | Relative Hydrolysis Rate (Predicted) | Rationale |
| 4-Nitrophenyl 10-undecenoate | High | The strongly electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic. |
| Phenyl 10-undecenoate | Moderate | Unsubstituted phenyl group has a mild electron-withdrawing inductive effect. |
| This compound | Low | The two electron-donating methyl groups decrease the electrophilicity of the carbonyl carbon. |
| tert-Butyl 10-undecenoate | Very Low | Significant steric hindrance from the tert-butyl group impedes nucleophilic attack. |
Experimental Protocol: Determination of Alkaline Hydrolysis Rate
The rate of alkaline hydrolysis of an ester can be determined by monitoring the disappearance of the ester or the appearance of the product over time using techniques like UV-Vis spectroscopy (if the product has a distinct chromophore) or HPLC.
Materials:
-
This compound
-
Alternative esters (e.g., Phenyl 10-undecenoate, 4-Nitrophenyl 10-undecenoate)
-
Sodium hydroxide solution of known concentration
-
Buffer solutions of various pH
-
HPLC system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the esters in a suitable organic solvent (e.g., acetonitrile).
-
Initiate the reaction by adding a small aliquot of the ester stock solution to a thermostatted buffer solution containing a known concentration of NaOH.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction by neutralizing the base with a suitable acid.
-
Analyze the concentration of the remaining ester in the quenched aliquots using HPLC.
-
Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k_OH) can be calculated by dividing k_obs by the concentration of hydroxide ions.
Experimental workflow for determining the rate of alkaline hydrolysis of esters.
Reactivity at the Terminal Alkene: Thiol-Ene "Click" Reaction
The terminal double bond of the 10-undecenoate moiety is a prime site for radical-mediated thiol-ene reactions. This "click" reaction is highly efficient and proceeds via an anti-Markovnikov addition of a thiol to the alkene.
Comparative Thiol-Ene Reaction Rates
The reactivity of the terminal alkene in this compound is expected to be comparable to other terminal, unactivated alkenes. The long alkyl chain has a minimal electronic effect on the double bond.
| Alkene Substrate | Relative Thiol-Ene Reaction Rate (Predicted) | Rationale |
| Vinyl Ether | High | Electron-rich alkene, highly reactive towards radical addition. |
| Norbornene | High | Strained ring system enhances reactivity. |
| 10-Undecenoate (in target molecule) | Moderate | Unactivated terminal alkene. |
| Styrene | Moderate | Phenyl group can stabilize the radical intermediate. |
| Acrylate | Low | Electron-poor alkene, less reactive in radical thiol-ene reactions. |
Note: These are general reactivity trends. The specific thiol and reaction conditions will influence the absolute reaction rates.
Experimental Protocol: Monitoring Thiol-Ene Reaction Kinetics
The kinetics of the thiol-ene reaction can be monitored in real-time using techniques like Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H stretch (around 2570 cm⁻¹) and the C=C stretch (around 1640 cm⁻¹).
Materials:
-
This compound
-
Alternative alkene-containing molecules
-
A suitable thiol (e.g., 1-dodecanethiol)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
A UV light source
-
FTIR spectrometer with a suitable sample cell
Procedure:
-
Prepare a mixture of the alkene, thiol, and photoinitiator in a suitable solvent or neat.
-
Place a thin film of the mixture in the FTIR sample cell.
-
Record an initial FTIR spectrum before UV irradiation.
-
Expose the sample to UV light to initiate the reaction.
-
Record FTIR spectra at regular time intervals during the irradiation.
-
Calculate the conversion of the thiol and alkene functional groups by measuring the decrease in the peak area of their respective characteristic absorption bands.
-
Plot the conversion as a function of time to determine the reaction rate.
Radical-mediated thiol-ene reaction pathway.
Applications and Reactivity Implications
The dual reactivity of this compound makes it a candidate for various applications where controlled reactivity is desired.
-
Prodrug Design: The relatively slow hydrolysis of the phenolic ester could be advantageous for designing prodrugs that require stability in the gastrointestinal tract and subsequent release of a phenolic drug. The rate of release could be tuned by modifying the substitution pattern on the phenyl ring.
-
Polymer Chemistry: The terminal alkene can be used for polymerization or as a cross-linking agent. The thiol-ene reaction provides a highly efficient method for creating polymer networks with uniform structures.
-
Bioconjugation: The terminal alkene can be functionalized via the thiol-ene reaction to attach biomolecules, such as peptides or targeting ligands, for applications in drug delivery and diagnostics. The stability of the ester linkage would need to be considered in the physiological environment.
Conclusion
This compound is a molecule with two distinct reactive centers whose reactivities are influenced by their local chemical environments. The phenolic ester is relatively stable towards hydrolysis due to the electron-donating dimethyl substituents, a property that can be exploited in applications requiring controlled release. The terminal alkene offers a versatile handle for modifications via efficient reactions like the thiol-ene coupling. While direct quantitative reactivity data for this specific molecule is sparse in the literature, this comparative analysis, based on established chemical principles and data from analogous structures, provides a framework for understanding and predicting its behavior in various chemical and biological systems. Further experimental studies are warranted to precisely quantify the reaction kinetics and fully explore the potential of this molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
